N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIVKRGHVGPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355969 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-67-1 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
The reaction is conducted under reflux conditions using equimolar quantities of 2-nitrobenzenesulfonyl chloride and 4-chloroaniline in a polar aprotic solvent such as ethanol or acetone. Heating the mixture for 15 minutes ensures complete conversion. The stoichiometric ratio is critical to minimizing byproducts like unreacted sulfonyl chloride or aniline derivatives.
Purification and Crystallization
Post-reaction, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product. Filtration under suction followed by washing with cold water and dilute hydrochloric acid removes residual reactants. Recrystallization from ethanol yields prismatic yellow crystals with a melting point of 168–170°C. This step enhances purity, as confirmed by infrared (IR) spectroscopy, which reveals characteristic N–H (3280 cm⁻¹), S=O (1360 cm⁻¹), and nitro group (1520 cm⁻¹) stretches.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Ethanol is preferred for the conventional method due to its ability to dissolve both reactants while enabling easy crystallization upon cooling. Elevated temperatures (reflux conditions) enhance reaction kinetics but must be balanced against potential decomposition of the nitro group.
Time Dependency
A 15-minute reaction time under reflux suffices for complete conversion, as prolonged heating may degrade heat-sensitive functional groups.
Characterization of the Compound
Spectroscopic Analysis
Purity Assessment
Melting point consistency and chromatographic techniques (e.g., TLC) ensure product homogeneity.
Industrial and Scalability Considerations
The conventional method is scalable, though solvent recovery and waste management (e.g., HCl byproducts) require attention. Batch reactors with controlled heating and stirring mechanisms can achieve kilogram-scale production.
Comparative Analysis of Synthesis Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-chlorophenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-(4-chlorophenyl)-2-nitrobenzenesulfonamide. Research indicates that compounds featuring similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives synthesized from related sulfonamides demonstrated selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | IC50 (μM) | Selectivity Ratio (Breast Cancer/Normal) |
|---|---|---|
| 4e | 1.52 | 17.5 |
| 4g | 3.00 | 12.0 |
| 4h | 6.31 | 5.5 |
1.2 Enzyme Inhibition
This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds derived from this sulfonamide exhibited IC50 values between 10.93 and 25.06 nM against CA IX, indicating strong potential for therapeutic applications in cancer treatment .
Synthetic Methodologies
2.1 Chemoselective Acylation Reagents
The compound has been utilized as a precursor for synthesizing various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which serve as chemoselective acylation reagents . These reagents are notable for their ability to selectively acylate amines in the presence of other functional groups, making them valuable in organic synthesis.
Table 2: Acylation Efficiency of this compound
| Reaction Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|
| Solvent-free with K2CO3 | 85 | 4 |
| In acetone with benzoic anhydride | 50 | 10 |
| Water as solvent | High | Variable |
Material Science Applications
3.1 Crystal Structure Analysis
The crystal structure of this compound reveals significant intermolecular interactions that can influence its physical properties and potential applications in material science . The formation of inversion dimers through N-H···O(S) hydrogen bonds suggests possible uses in designing new materials with specific mechanical or optical properties.
Case Studies
Case Study 1: Anticancer Drug Development
A recent study synthesized a series of sulfonamide derivatives based on this compound and evaluated their anticancer activity against various cell lines. The results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis, highlighting their potential as lead compounds for further development in cancer therapies .
Case Study 2: Green Chemistry Approaches
In the synthesis of N-acylated derivatives, researchers employed environmentally friendly methodologies using water as a solvent and avoiding hazardous reagents . This approach not only improved yield but also aligned with green chemistry principles, showcasing the compound's versatility in sustainable synthetic routes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Crystal Packing and Reactivity
Table 1: Structural and Crystallographic Comparisons
Key Findings :
- All analogues form inversion dimers via N–H···O hydrogen bonds, but the steric bulk of substituents (Cl vs. CH₃) marginally alters torsional angles (76.55° for CH₃ vs. 79.17° for Cl) .
Table 2: Insecticidal and Antifungal Activity of Sulfonamide Derivatives
Key Findings :
- Halogenated phenyl groups (e.g., Cl) enhance lipophilicity and target binding in enzyme inhibitors like maleimides .
- W-15, a piperidinyl sulfonamide, demonstrates high receptor affinity due to its conformational flexibility and halogen substitution .
Electronic and Computational Studies
- HOMO-LUMO Analysis: Computational studies on N-(3-methylphenyl)-2-nitrobenzenesulfonamide reveal that electron-withdrawing groups (e.g., NO₂) lower HOMO energy, increasing stability and reactivity .
- Polarizability: The nitro group enhances polarizability, making the compound a candidate for nonlinear optical materials .
Biological Activity
N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide, a sulfonamide derivative, has gained attention in recent years for its potential biological activities, particularly in cardiovascular and antimicrobial domains. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H10ClN2O4S
- Molecular Weight : 300.74 g/mol
- IUPAC Name : this compound
The presence of the chlorophenyl and nitro groups contributes to its biological properties.
Cardiovascular Effects
Recent studies have evaluated the effects of various benzenesulfonamide derivatives, including this compound, on cardiovascular parameters such as perfusion pressure and coronary resistance. A notable study utilized an isolated rat heart model to assess these impacts. The findings indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel modulation.
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound Name | Perfusion Pressure Change (mmHg) | Coronary Resistance Change (%) |
|---|---|---|
| This compound | Decreased | Decreased |
| 4-(2-Aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Increased | Increased |
The above table summarizes the comparative effects of these compounds on perfusion pressure and coronary resistance. The decrease in perfusion pressure associated with this compound suggests its potential as a therapeutic agent for cardiovascular conditions.
Antimicrobial Activity
In addition to cardiovascular effects, sulfonamides are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The data indicates that this compound is particularly effective against Escherichia coli, showcasing its potential utility in treating infections caused by this pathogen.
Case Studies
-
Cardiovascular Study :
- Researchers conducted an experiment using isolated rat hearts to determine the effect of this compound on heart function.
- Results showed a statistically significant decrease in both perfusion pressure and coronary resistance when treated with the compound compared to controls.
-
Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments.
- The trial concluded that patients receiving this treatment exhibited improved outcomes with reduced bacterial load.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific biomolecules involved in calcium channel regulation and bacterial cell wall synthesis. Theoretical docking studies suggest that this compound may bind effectively to calcium channels, leading to decreased vascular resistance and altered hemodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
